molecular formula C19H17N5O2S B2507171 3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(pyridin-2-ylmethyl)propanamide CAS No. 1028685-10-0

3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(pyridin-2-ylmethyl)propanamide

Cat. No. B2507171
CAS RN: 1028685-10-0
M. Wt: 379.44
InChI Key: MGOZQQVSKISZMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex quinazoline derivatives often involves multi-step reactions with various reagents and catalysts. For instance, the synthesis of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones involves a Biginelli reaction catalyzed by ceric ammonium nitrite (CAN) . Similarly, the preparation of 2-(2-chloroethylureido)- and 2-(3-chloropropylureido)thiobenzamides, which are precursors to dihydro-imidazo[1,2-c]quinazolin-5(6H)-ones, is achieved by treating 2-aminothiobenzamide with corresponding isocyanates . These methods demonstrate the complexity and creativity required in the synthesis of quinazoline derivatives.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be confirmed using various spectroscopic techniques. For example, the structure of a quinazoline thioether derivative was confirmed via single-crystal X-ray diffraction analysis . This highlights the importance of advanced analytical methods in determining the precise molecular structure of synthesized compounds.

Chemical Reactions Analysis

Quinazoline derivatives can undergo a variety of chemical reactions. The reaction of 3-aminoquinoline-2,4-diones with thiourea or potassium thiocyanate results in the formation of thioxo derivatives of imidazo[1,5-c]quinazolin-5-ones . These reactions are indicative of the reactivity of the quinazoline nucleus and its potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. For instance, the presence of electron-withdrawing substituents and fluorine atoms can significantly affect the radical scavenging and LOX-inhibiting activities of these compounds . The modification of functional groups, such as the carboxyl group, can also impact the pharmacokinetic and pharmacodynamic properties of the derivatives .

Case Studies and Biological Activity

Several quinazoline derivatives have been evaluated for their biological activities. Compounds synthesized in exhibited good antibacterial and antifungal activity, as well as mosquito larvicidal activity against Culex quinquefasciatus. In another study, quinazoline thioether derivatives showed significant antibacterial activities against phytopathogenic bacteria, with some compounds being more potent than commercial agrobactericides . These case studies demonstrate the potential of quinazoline derivatives as antimicrobial agents in both medical and agricultural settings.

Scientific Research Applications

Synthesis and Biological Activity

  • A study by Abu-Hashem (2018) reported on the synthesis of various heterocyclic compounds, including furothiazolo pyrimido quinazolines, which showed excellent growth inhibition of bacteria and fungi, indicating potential antimicrobial applications (Abu‐Hashem, 2018).

Antitumor Properties

  • Mohamed et al. (2016) designed and synthesized a series of quinazolinone-based compounds that demonstrated extensive-spectrum antitumor efficiency against various tumor cell lines (Mohamed et al., 2016).

Chemical Probes and Inhibitors

  • Lindgren et al. (2013) synthesized a series of compounds to act as inhibitors of ADP-ribosyltransferase ARTD3/PARP3, demonstrating the utility of quinazolinone derivatives in the development of selective inhibitors for biochemical applications (Lindgren et al., 2013).

Anticonvulsant Activity

  • Bunyatyan et al. (2020) explored quinazolinyl acetamides for anticonvulsant effects, showing that some compounds in this series had weak to moderate effects in a seizure model in mice, indicating potential for further research in anticonvulsant medication (Bunyatyan et al., 2020).

Cardiovascular Applications

  • A study by Gunaga et al. (2017) described the development of a series of quinazoline derivatives as IKur inhibitors for the potential treatment of atrial fibrillation, demonstrating the application of these compounds in cardiovascular research (Gunaga et al., 2017).

Antiviral Activity

  • Pandey et al. (2008) reported on the synthesis and antiviral activity of quinazolone derivatives, indicating their potential use in the treatment of viral infections such as Japanese encephalitis virus and Herpes simplex virus (Pandey et al., 2008).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(pyridin-2-ylmethyl)propanamide' involves the condensation of 2-amino-4-cyanopyridine with ethyl acetoacetate to form 2-ethyl-4-oxo-3,4-dihydropyridazine-3-carbonitrile. This intermediate is then reacted with thiourea to form 2-ethyl-4-oxo-3,4-dihydrothiopyridazine-3-carbonitrile, which is further reacted with 2-chloro-5-nitrobenzoic acid to form 2-ethyl-4-oxo-3,4-dihydrothiopyridazine-3-carboxylic acid. The final compound is obtained by reacting this intermediate with pyridine-2-carboxaldehyde and propionyl chloride.", "Starting Materials": [ "2-amino-4-cyanopyridine", "ethyl acetoacetate", "thiourea", "2-chloro-5-nitrobenzoic acid", "pyridine-2-carboxaldehyde", "propionyl chloride" ], "Reaction": [ "Condensation of 2-amino-4-cyanopyridine with ethyl acetoacetate to form 2-ethyl-4-oxo-3,4-dihydropyridazine-3-carbonitrile", "Reaction of 2-ethyl-4-oxo-3,4-dihydropyridazine-3-carbonitrile with thiourea to form 2-ethyl-4-oxo-3,4-dihydrothiopyridazine-3-carbonitrile", "Reaction of 2-ethyl-4-oxo-3,4-dihydrothiopyridazine-3-carbonitrile with 2-chloro-5-nitrobenzoic acid to form 2-ethyl-4-oxo-3,4-dihydrothiopyridazine-3-carboxylic acid", "Reaction of 2-ethyl-4-oxo-3,4-dihydrothiopyridazine-3-carboxylic acid with pyridine-2-carboxaldehyde and propionyl chloride to form '3-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)-N-(pyridin-2-ylmethyl)propanamide'" ] }

CAS RN

1028685-10-0

Molecular Formula

C19H17N5O2S

Molecular Weight

379.44

IUPAC Name

3-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(pyridin-2-ylmethyl)propanamide

InChI

InChI=1S/C19H17N5O2S/c25-16(21-11-12-5-3-4-10-20-12)9-8-15-18(26)24-17(22-15)13-6-1-2-7-14(13)23-19(24)27/h1-7,10,15,22H,8-9,11H2,(H,21,25)

InChI Key

MGOZQQVSKISZMI-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CNC(=O)CCC2C(=O)N3C(=C4C=CC=CC4=NC3=S)N2

solubility

not available

Origin of Product

United States

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